molecular formula C14H15N5O2 B2778804 (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204298-34-9

(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Cat. No.: B2778804
CAS No.: 1204298-34-9
M. Wt: 285.307
InChI Key: MBFYXDMWEFUHLB-UHFFFAOYSA-N
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Description

(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine is a synthetic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities, including potential anticancer, antiviral, and antimicrobial properties. The unique structure of this compound, which includes a triazolo[4,3-b]pyridazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-20-11-4-2-3-10(9-11)14-17-16-12-5-6-13(18-19(12)14)21-8-7-15/h2-6,9H,7-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFYXDMWEFUHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under reflux conditions in the presence of a suitable acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the triazolopyridazine intermediate reacts with a methoxyphenyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Ethylamine Moiety: The final step involves the reaction of the intermediate with ethylamine under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in the presence of a base such as potassium carbonate or sodium hydride.

Major Products

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced forms of the original compound, often with altered functional groups.

    Substitution Products: New derivatives with different substituents replacing the methoxy group.

Scientific Research Applications

Pharmacological Research

Research indicates that compounds similar to (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine exhibit various pharmacological effects. These include:

  • Antitumor Activity : Several studies have explored the antitumor potential of triazole derivatives. The triazolo-pyridazine structure is believed to enhance the interaction with biological targets involved in cancer cell proliferation and survival .
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Triazole derivatives have been studied for their effects on:

  • Cognitive Function : Research on related compounds indicates possible enhancements in cognitive function and memory retention .
  • Mood Disorders : There is ongoing investigation into the use of such compounds as modulators of mood and anxiety disorders.

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step reactions that typically start from readily available precursors. Modifications to the methoxy group or the triazole ring can lead to derivatives with improved efficacy or selectivity for specific biological targets .

Case Study 1: Anticancer Properties

A recent study investigated a series of triazole derivatives for their anticancer properties against various cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxic activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and improve neuronal survival rates .

Mechanism of Action

The mechanism of action of (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (2-{[3-(3-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
  • (2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Uniqueness

Biological Activity

(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine is a novel compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : 2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine
  • Molecular Formula : C14H15N5O2
  • Molecular Weight : 285.31 g/mol
  • CAS Number : 1204298-34-9
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes and cancer pathways. The compound may modulate the activity of cyclooxygenase (COX) enzymes and other key proteins involved in cell signaling.

Anti-inflammatory Activity

Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anti-inflammatory properties. In vitro assays have shown that related compounds can inhibit COX enzymes effectively:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10
Celecoxib-0.04 ± 0.01

These findings suggest that the compound may serve as a potential anti-inflammatory agent through the inhibition of COX enzymes .

Anticancer Activity

Studies have explored the anticancer potential of similar triazolo-pyridazine derivatives. The ability to inhibit cancer cell proliferation has been noted in various assays:

  • Cell Line Studies : Compounds demonstrated cytotoxic effects against several cancer cell lines.
  • Mechanistic Studies : Investigations into apoptosis pathways revealed that these compounds could induce programmed cell death in cancer cells.

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

  • Methoxy Group : The presence of a methoxy group on the phenyl ring significantly enhances anti-inflammatory and anticancer activities.
  • Triazole and Pyridazine Moieties : These heterocycles are crucial for maintaining the structural integrity necessary for biological activity.

Case Studies

Recent literature provides insights into specific studies involving this compound:

  • In Vivo Studies : Animal models have shown that administration of related triazolo-pyridazine compounds resulted in reduced inflammation markers and tumor growth.
  • Clinical Trials : Some derivatives are currently undergoing clinical trials to evaluate their efficacy in treating inflammatory diseases and cancers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine?

  • Methodology : Synthesis typically involves cyclization of hydrazine derivatives with aldehydes/ketones to form the triazole core, followed by coupling with a substituted pyridazine moiety. Key steps include:

  • Cyclization : Use hydrazine precursors under controlled pH (e.g., acetic acid catalysis) to form the triazole ring .
  • Coupling Reactions : Etherification at the pyridazin-6-position via nucleophilic aromatic substitution (SNAr) using 2-aminoethanol derivatives under basic conditions (e.g., NaH in DMF) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the compound characterized for structural confirmation?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 7.3–7.5 ppm, triazole protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (calc. for C₁₅H₁₅N₅O₂: 297.12 g/mol; observed [M+H]⁺: 298.13) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>98%) .

Q. What stability and storage conditions are recommended?

  • Stability : Stable under inert atmosphere (N₂/Ar) at −20°C. Avoid light and humidity due to sensitivity of the triazole and amine groups .
  • Handling : Use PPE (gloves, goggles) to prevent acute toxicity (GHS Category 4) and respiratory irritation. Work in fume hoods with HEPA filtration .

Advanced Research Questions

Q. How do substituents on the triazole/pyridazine core influence bioactivity?

  • SAR Insights :

  • Methoxy Position : 3-Methoxyphenyl enhances lipophilicity and target binding (e.g., kinase inhibition) compared to 4-methoxy analogs .
  • Ethylamine Linker : The -(CH₂)₂NH₂ group improves solubility and facilitates hydrogen bonding with biological targets (e.g., enzymes) .
    • Experimental Design : Synthesize analogs with halogen (Cl/F) or nitro substituents, then test in kinase inhibition assays (IC₅₀ profiling) .

Q. What strategies resolve low yields in the final coupling step?

  • Troubleshooting :

  • Reaction Solvent : Replace DMF with DMA (dimethylacetamide) to reduce byproduct formation .
  • Catalysis : Add catalytic KI (10 mol%) to accelerate SNAr kinetics .
  • Temperature : Optimize to 80–90°C (monitored via TLC) to balance reactivity and decomposition .
    • Case Study : A 2024 study achieved 75% yield by switching to microwave-assisted synthesis (150°C, 10 min) .

Q. How can conflicting bioactivity data across studies be rationalized?

  • Data Discrepancy Analysis :

  • Purity : Compare HPLC chromatograms; impurities >2% (e.g., unreacted pyridazine) may skew IC₅₀ values .
  • Assay Conditions : Variability in buffer pH (e.g., Tris vs. PBS) alters protonation of the amine group, affecting target binding .
  • Control Experiments : Replicate assays with a reference inhibitor (e.g., staurosporine) to validate protocol consistency .

Q. What computational methods predict target interactions?

  • In Silico Workflow :

  • Docking : Use AutoDock Vina to model binding to p38 MAP kinase (PDB: 1OUY). The methoxyphenyl group occupies the hydrophobic pocket .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
  • QSAR : Develop models correlating logP with cellular permeability (R² > 0.85) .

Safety & Compliance

Q. How are hazards mitigated during large-scale synthesis?

  • Risk Management :

  • Ventilation : Local exhaust ventilation (LEV) systems to capture airborne particulates .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before aqueous disposal .
    • Emergency Protocols :
  • Spill Response : Absorb with vermiculite, then seal in chemical-resistant containers .

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